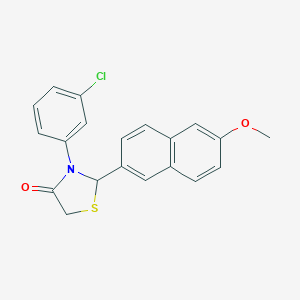![molecular formula C21H27N5O B504631 N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}butanamide](/img/structure/B504631.png)
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}butanamide is a complex organic compound with a unique structure that includes a benzotriazole ring, a diethylamino group, and a butanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}butanamide typically involves multiple steps, starting with the preparation of the benzotriazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The diethylamino group is then introduced via nucleophilic substitution reactions, often using diethylamine as a reagent. The final step involves the attachment of the butanamide chain, which can be accomplished through amide bond formation reactions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. Purification steps such as recrystallization, chromatography, or distillation are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the diethylamino group or the benzotriazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}butanamide involves its interaction with specific molecular targets. The diethylamino group may facilitate binding to proteins or enzymes, while the benzotriazole ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-phenylacetamide
- N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-fluorobenzamide
Uniqueness
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butanamide chain, in particular, differentiates it from other similar compounds and may influence its solubility, reactivity, and interaction with biological targets.
Propriétés
Formule moléculaire |
C21H27N5O |
|---|---|
Poids moléculaire |
365.5g/mol |
Nom IUPAC |
N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]butanamide |
InChI |
InChI=1S/C21H27N5O/c1-5-8-21(27)22-18-14-20-19(13-15(18)4)23-26(24-20)17-11-9-16(10-12-17)25(6-2)7-3/h9-14H,5-8H2,1-4H3,(H,22,27) |
Clé InChI |
YVRILEPHRMVRCR-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)N(CC)CC |
SMILES canonique |
CCCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Benzyloxy)phenyl]-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B504551.png)







![2-chloro-N,N-diethyl-10,11-dihydrodibenzo[b,f]thiepin-10-amine](/img/structure/B504567.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B504568.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B504570.png)

![4-chloro-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide](/img/structure/B504574.png)
